molecular formula C18H20N3+ B13366427 4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium

Cat. No.: B13366427
M. Wt: 278.4 g/mol
InChI Key: HWNVXFWJTGXQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both 2-methylbenzyl and 4-methylbenzyl groups attached to a triazolium core, imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 1,2,4-triazole with 2-methylbenzyl chloride and 4-methylbenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent, such as acetonitrile or dimethylformamide, at elevated temperatures to facilitate the formation of the triazolium salt.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles replace the methyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Azide-substituted triazolium salts.

Scientific Research Applications

4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolium core can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the benzyl groups can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylbenzyl)-1H-1,2,4-triazole
  • 4-(4-methylbenzyl)-1H-1,2,4-triazole
  • 1-(2-methylbenzyl)-1H-1,2,4-triazole
  • 1-(4-methylbenzyl)-1H-1,2,4-triazole

Uniqueness

4-(2-methylbenzyl)-1-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to the presence of both 2-methylbenzyl and 4-methylbenzyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20N3+

Molecular Weight

278.4 g/mol

IUPAC Name

4-[(2-methylphenyl)methyl]-1-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium

InChI

InChI=1S/C18H20N3/c1-15-7-9-17(10-8-15)11-21-14-20(13-19-21)12-18-6-4-3-5-16(18)2/h3-10,13-14H,11-12H2,1-2H3/q+1

InChI Key

HWNVXFWJTGXQHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=[N+](C=N2)CC3=CC=CC=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.